molecular formula C7H12N2O2 B6282548 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one CAS No. 2306275-15-8

5-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

Katalognummer B6282548
CAS-Nummer: 2306275-15-8
Molekulargewicht: 156.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one (MDN-7) is an organic compound belonging to the spiro compound family. It is a white, crystalline solid with a melting point of 145-147°C and a boiling point of 265-267°C. MDN-7 is a versatile compound, with applications in a variety of fields, including synthetic organic chemistry, pharmaceuticals, and materials science.

Wissenschaftliche Forschungsanwendungen

5-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has a variety of scientific research applications. It is used as a chiral building block in the synthesis of organic compounds, such as polymers and pharmaceuticals. It is also used as a catalyst in the synthesis of polymers and as a ligand in the synthesis of asymmetric catalysts. 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has also been used in the synthesis of optically active compounds and as a chiral selector in chromatography.

Wirkmechanismus

The mechanism of action of 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is not yet fully understood. However, it is believed to act as a catalyst in the synthesis of organic compounds, as well as a ligand in the synthesis of asymmetric catalysts. It is also believed to act as a chiral selector in chromatography and as a chiral building block in the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one have not yet been extensively studied. However, it is known to be a potent inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of drugs. In addition, 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.

Vorteile Und Einschränkungen Für Laborexperimente

5-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has several advantages for lab experiments. It is a stable compound, with a low melting point, and it is relatively easy to synthesize. It is also a versatile compound, with applications in a variety of fields. However, 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one also has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. In addition, it is a potent inhibitor of the enzymes CYP2C9 and MAO, which can have adverse effects on the metabolism of drugs and neurotransmitters.

Zukünftige Richtungen

There are a number of potential future directions for research on 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of organic compounds and pharmaceuticals. In addition, further research into the mechanism of action of 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one could lead to new and improved synthetic routes for the synthesis of organic compounds and pharmaceuticals. Finally, further research into the advantages and limitations of 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one for lab experiments could lead to improved methods for its use in the laboratory.

Synthesemethoden

5-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one can be synthesized by a variety of methods, such as the catalytic hydrogenation of 2-oxa-5,8-diazaspiro[3.5]nonan-7-one (ODN-7) or the reaction of 2-oxa-5,8-diazaspiro[3.5]nonan-7-one with an alkyl halide. The most common method for the synthesis of 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is the catalytic hydrogenation of ODN-7. This method involves the use of a hydrogenation catalyst, such as palladium on carbon, and a hydrogen source, such as hydrogen gas. The reaction is carried out at a temperature of 80-100°C and a pressure of 15-20 bar.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one involves the formation of the spirocyclic ring system through a cyclization reaction. The starting material for this synthesis is 5-methyl-2-oxa-1,3-diazole-4-carboxylic acid, which is converted to the corresponding acid chloride. This acid chloride is then reacted with 1,6-diaminohexane to form the spirocyclic ring system. The resulting product is then oxidized to form the final compound.", "Starting Materials": ["5-methyl-2-oxa-1,3-diazole-4-carboxylic acid", "thionyl chloride", "1,6-diaminohexane", "sodium bicarbonate", "potassium permanganate", "acetic acid"], "Reaction": ["1. Convert 5-methyl-2-oxa-1,3-diazole-4-carboxylic acid to the corresponding acid chloride using thionyl chloride", "2. React the acid chloride with 1,6-diaminohexane in the presence of sodium bicarbonate to form the spirocyclic ring system", "3. Oxidize the resulting product using potassium permanganate in the presence of acetic acid to form 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one"] }

CAS-Nummer

2306275-15-8

Produktname

5-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

Molekularformel

C7H12N2O2

Molekulargewicht

156.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.